2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane
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Overview
Description
2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane is an organic compound characterized by its unique structure, which includes a dithiane ring and a substituted phenyl group
Preparation Methods
The synthesis of 2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane can be achieved through several routes. One common method involves the reaction of 2-methyl-3-(4-methylphenyl)prop-2-en-1-ol with 1,3-dithiane under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Scientific Research Applications
2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane involves its interaction with molecular targets such as enzymes and receptors. The dithiane ring can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane include:
2-Methyl-1-(4-methylphenyl)prop-2-en-1-one: This compound shares a similar phenyl group but lacks the dithiane ring, resulting in different chemical properties and reactivity.
2-Methyl-3-(4-methylphenyl)prop-2-en-1-ol: This compound is a precursor in the synthesis of the dithiane derivative and has different applications due to its hydroxyl group.
The uniqueness of this compound lies in its dithiane ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
143604-69-7 |
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Molecular Formula |
C15H20S2 |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
2-[2-methyl-3-(4-methylphenyl)prop-2-enyl]-1,3-dithiane |
InChI |
InChI=1S/C15H20S2/c1-12-4-6-14(7-5-12)10-13(2)11-15-16-8-3-9-17-15/h4-7,10,15H,3,8-9,11H2,1-2H3 |
InChI Key |
KXQLNOCYCPMGNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C)CC2SCCCS2 |
Origin of Product |
United States |
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